2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol
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Overview
Description
2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol is an organic compound with the molecular formula C6H12F3NO It is a colorless liquid that is soluble in water and various organic solvents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol typically involves the reaction of 2-amino-1-butanol with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-efficiency reactors and purification systems to ensure the purity and yield of the final product. The reaction conditions are optimized to maximize production efficiency while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroethyl ketones, while reduction could produce simpler alcohols or amines .
Scientific Research Applications
2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals, polymers, and coatings.
Mechanism of Action
The mechanism of action of 2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and delivery. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(2,2,2-Trifluoroethyl)amino]ethanol: Similar structure but with a shorter carbon chain.
2,2,2-Trifluoroethylamine: Lacks the hydroxyl group present in 2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol.
2,2,2-Trifluoroethanol: Contains a trifluoroethyl group but lacks the amino group.
Uniqueness
This compound is unique due to its combination of a trifluoroethyl group and a hydroxyl group, which imparts distinct chemical and physical properties. This combination makes it versatile for various applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents .
Properties
IUPAC Name |
2-(2,2,2-trifluoroethylamino)butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3NO/c1-2-5(3-11)10-4-6(7,8)9/h5,10-11H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCBTXCQSNFWMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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